An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-cyanopiperidine: Synthesis and Properties
An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-cyanopiperidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-cyanopiperidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, key physical and chemical properties, and outlines a plausible synthetic pathway based on established chemical transformations. Experimental protocols for the synthesis of its precursors are provided, along with a logical workflow for its preparation. Safety information regarding related compounds is also included to ensure safe handling and use in a laboratory setting.
Introduction
2,2,6,6-Tetramethyl-4-cyanopiperidine is a derivative of the sterically hindered amine, 2,2,6,6-tetramethylpiperidine. The introduction of a cyano group at the 4-position offers a versatile chemical handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. Its structural similarity to other biologically active piperidine derivatives suggests its potential for investigation in drug discovery programs. This guide aims to consolidate the available information on its synthesis and properties to facilitate further research and development.
Chemical Identity and Properties
Chemical Identity
| Identifier | Value |
| Chemical Name | 2,2,6,6-Tetramethyl-4-cyanopiperidine |
| CAS Number | 67845-90-3[1] |
| Molecular Formula | C₁₀H₁₈N₂[1] |
| Molecular Weight | 166.26 g/mol [1] |
Physical and Chemical Properties (Predicted and from Related Compounds)
Detailed experimental data for 2,2,6,6-tetramethyl-4-cyanopiperidine is not widely available in the public domain. The following table includes predicted properties and data from structurally related compounds to provide an estimate.
| Property | Value | Source/Comment |
| Appearance | Likely a solid at room temperature. | Based on similar substituted piperidines. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in organic solvents. | General property of similar compounds. |
| pKa | The parent amine, 2,2,6,6-tetramethylpiperidine, has a pKa of 11.1.[2] | The cyano group may slightly alter the basicity. |
Synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine
A plausible and efficient synthetic route to 2,2,6,6-tetramethyl-4-cyanopiperidine starts from the readily available precursor, 2,2,6,6-tetramethyl-4-piperidone. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 2,2,6,6-tetramethyl-4-cyanopiperidine.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone
The initial step involves the condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine.
Caption: Synthesis of the key intermediate 2,2,6,6-tetramethyl-4-piperidone.
Experimental Protocol:
A continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone involves the following steps[3]:
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Reactor Setup: An acidic resin is packed into a fixed-bed reactor. The reactor is heated to a temperature in the range of 40 to 70 °C.
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Reaction: Acetone and ammonia gas are fed into the fixed-bed reactor at a molar ratio of 3-9:1. The reaction is carried out under conditions of an acetone hourly space velocity of 0.15 to 1.17 h⁻¹ and an ammonia gas hourly space velocity of 5.25 to 124.20 h⁻¹.
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Isolation: The product mixture is cooled to obtain the crude 2,2,6,6-tetramethyl-4-piperidone.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone Oxime
The ketone functional group of 2,2,6,6-tetramethyl-4-piperidone can be converted to an oxime, which is a key intermediate for the introduction of the cyano group.
Experimental Protocol (General Oximation):
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Dissolution: 2,2,6,6-Tetramethyl-4-piperidone is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Reaction: An aqueous solution of hydroxylamine hydrochloride is added, followed by the addition of a base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloride and liberate free hydroxylamine.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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Work-up and Isolation: The product, 2,2,6,6-tetramethyl-4-piperidone oxime, can be isolated by precipitation upon cooling or by extraction into an organic solvent followed by evaporation of the solvent.
Synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine
The final step is the dehydration of the oxime to the corresponding nitrile.
Caption: Final dehydration step to yield the target compound.
Experimental Protocol (General Oxime Dehydration):
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Reaction Setup: 2,2,6,6-Tetramethyl-4-piperidone oxime is suspended or dissolved in a suitable solvent (e.g., pyridine, dichloromethane, or neat).
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Addition of Dehydrating Agent: A dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide is added cautiously, often at reduced temperature to control the initial exothermic reaction.
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Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is carefully quenched with water or ice. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 2,2,6,6-tetramethyl-4-cyanopiperidine.
Potential Applications and Reactivity
The cyano group in 2,2,6,6-tetramethyl-4-cyanopiperidine can undergo a variety of chemical transformations, making it a versatile intermediate.
Caption: Potential chemical transformations of 2,2,6,6-tetramethyl-4-cyanopiperidine.
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Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing a route to amides and esters.
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Reduction: Reduction of the cyano group yields a primary amine, which can be further derivatized.
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Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.
Safety Information
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Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
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Toxicity: Piperidine derivatives can be harmful if swallowed, in contact with skin, or if inhaled[4]. They can cause skin irritation and serious eye damage[4].
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
2,2,6,6-Tetramethyl-4-cyanopiperidine is a valuable synthetic intermediate with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its synthesis, starting from readily available materials, and has highlighted its key properties and potential reactivity. The detailed experimental protocols for precursor synthesis and the logical workflow for the target molecule should aid researchers in its preparation and further exploration of its chemical utility. As with all chemical research, appropriate safety precautions must be observed during its handling and use.
